4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone
CAS No.: 898770-12-2
Cat. No.: VC2301118
Molecular Formula: C16H14BrFO2
Molecular Weight: 337.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898770-12-2 |
|---|---|
| Molecular Formula | C16H14BrFO2 |
| Molecular Weight | 337.18 g/mol |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
| Standard InChI Key | IEIMHRCOMYEVHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structure
Basic Identification
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is classified as a substituted propiophenone, featuring a carbonyl group connecting two aromatic rings with various functional group modifications.
Structural Characteristics
The compound possesses a unique structure characterized by:
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A bromine atom at the 4' position of one phenyl ring
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A fluorine atom at the 3' position of the same phenyl ring
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A methoxy group at the 2-position of the second phenyl ring
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A propiophenone backbone consisting of a carbonyl group linking the two aromatic moieties
Chemical Identifiers
The compound can be located in chemical databases through various standardized identifiers as shown in Table 1.
Table 1: Chemical Identifiers for 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone
| Identifier Type | Value |
|---|---|
| CAS Number | 898770-12-2 |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
| Standard InChIKey | IEIMHRCOMYEVHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
| PubChem Compound ID | 24725791 |
Synthesis Methodologies
Standard Synthetic Approaches
The synthesis of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with 2-methoxyphenylacetic acid. This reaction generally requires basic conditions, commonly utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This approach represents a conventional pathway for the construction of the propiophenone backbone with the specific substituents positioned appropriately.
Advanced Synthesis Techniques
For industrial-scale production, palladium-catalyzed cross-coupling reactions are often employed to improve efficiency and scalability. These methods allow for more precise control over reaction conditions and can yield higher purity products. Similar compounds in the propiophenone family have been successfully synthesized using continuous flow technology, suggesting potential application of this method for more efficient production of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone .
Applications in Scientific Research
Organic Synthesis Applications
Comparative Analysis with Structural Analogs
Positional Isomers
4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone represents a positional isomer of our target compound, with the key difference being the position of the methoxy group (4-position versus 2-position). This seemingly minor structural variation can significantly impact the compound's physicochemical properties and biological activities. The 4-methoxy derivative has identical molecular weight (337.18 g/mol) and similar chemical identifiers, but the different position of the methoxy group alters the electronic distribution across the molecule and its three-dimensional conformation .
Halogen Variations
Comparison with compounds having different halogen substitution patterns, such as 4'-chloro derivatives, reveals important distinctions in reactivity and physical properties. For example, bromo substituents typically render compounds less water-soluble but potentially more reactive in certain coupling reactions compared to their chloro counterparts. The presence of fluorine alongside bromine in our target compound creates a unique electronic environment that distinguishes it from mono-halogenated analogs.
Structural Comparison Table
Table 2: Structural Comparison of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone with Related Compounds
| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone | Br (4'), F (3'), OMe (2-phenyl) | C16H14BrFO2 | 337.18 | Target compound |
| 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone | Br (4'), F (3'), OMe (4-phenyl) | C16H14BrFO2 | 337.18 | Methoxy group at 4-position instead of 2-position |
| 4'-Bromo-3-(3-methoxyphenyl)propiophenone | Br (4'), OMe (3-phenyl) | C16H15BrO2 | 319.19 | No fluorine, methoxy at 3-position |
| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Cl (4'), OMe (4-phenyl) | C16H15ClO | 274.74 | Chloro instead of bromo, no fluorine, methoxy at 4-position |
Chemical Reactivity and Properties
Reactivity of Functional Groups
The reactivity of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone is largely determined by its three key functional groups:
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The carbonyl group exhibits typical ketone reactivity, capable of undergoing nucleophilic addition reactions, reductions, and condensations.
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The bromine substituent at the 4' position serves as a potential site for coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Stille, or Heck couplings.
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The methoxy group at the 2-position of the second phenyl ring imparts electron-donating character to that aromatic system, influencing its reactivity in electrophilic aromatic substitution reactions.
Analytical Characterization
Spectroscopic Properties
Analytical characterization of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy can detect characteristic signals for aromatic protons, methoxy protons, and methylene protons in the propiophenone linkage.
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Infrared (IR) spectroscopy would show a strong carbonyl absorption band typically in the 1680-1700 cm⁻¹ region, along with characteristic bands for aromatic C-H stretching and C-O stretching of the methoxy group.
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Mass spectrometry would reveal a molecular ion peak at m/z 337, with characteristic isotope patterns due to the presence of bromine.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity determination and quantitative analysis of this compound. The presence of aromatic rings with various substituents provides good ultraviolet absorption, making HPLC with UV detection a suitable analytical method.
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